2H-Indol-2-one, 1,3,4,5,6,7-hexahydro-
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Overview
Description
2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- is a chemical compound belonging to the indolinone family. It is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. This compound is known for its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- can be achieved through several methods. One common approach involves the reduction of 2H-Indol-2-one, 1,3-dihydro- using hydrogenation techniques. This process typically requires the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis of 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- often involves continuous flow hydrogenation processes. These methods allow for efficient and scalable production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: It can be further reduced to form fully saturated indoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indolinone derivatives.
Scientific Research Applications
2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: This compound is a precursor to 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- and shares a similar core structure.
Oxindole: Another related compound with similar chemical properties and applications.
Indoline: A fully saturated derivative of indolinone with distinct chemical behavior.
Uniqueness
2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- is unique due to its partially saturated structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
CAS No. |
793711-00-9 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1,3,4,5,6,7-hexahydroindol-2-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5H2,(H,9,10) |
InChI Key |
MWHWGDUNAUGYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CC(=O)N2 |
Origin of Product |
United States |
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